2,2,7-Trimethyldecane
Description
Contextualization within Branched Alkane Chemistry Research
Branched alkanes, such as 2,2,7-trimethyldecane, are saturated hydrocarbons characterized by the presence of alkyl side chains attached to a central carbon backbone. schoolwires.net This branching distinguishes them from their linear counterparts, leading to significant differences in physical properties like boiling point, melting point, and viscosity. A key feature of branched alkanes is their tendency to have higher octane (B31449) ratings, which makes them valuable components in fuel formulations. cymitquimica.com
The structure of this compound, with methyl groups at the C2 and C7 positions, creates a molecule with specific steric and electronic characteristics. The gem-dimethyl group at the C2 position (a quaternary carbon) and the single methyl group at the C7 position influence its conformational behavior and reactivity. Research in this area often focuses on how such structural motifs affect macroscopic properties, including combustion efficiency and performance in lubricant applications. The study of individual isomers like this compound allows for a precise understanding of structure-property relationships that is essential for designing advanced materials and fuels. acs.orgnist.gov
Historical Trajectories and Milestones in Trimethyldecane Isomer Investigations
The investigation of alkane isomers has a long history, driven by the need to understand the complex mixtures found in petroleum. Early research focused on developing methods for the synthesis and purification of specific isomers to serve as standards for analytical techniques like gas chromatography. The synthesis of highly branched alkanes, including the various isomers of trimethyldecane, presented significant challenges.
Key milestones in this field include the development of organometallic synthesis routes, such as those using Grignard or organolithium reagents, which offered more precise control over the placement of alkyl groups on a carbon skeleton. Advances in catalytic processes, particularly those involving zeolites and other shape-selective catalysts, also played a crucial role in both synthesizing and selectively cracking branched alkanes. While specific historical papers detailing the first synthesis of this compound are not readily prominent in general literature, its study is an implicit part of the broader historical effort to synthesize and characterize all 802 possible isomers of tridecane. wikipedia.org The systematic characterization of these isomers has been fundamental to building the spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST), that are now indispensable for chemical analysis. nist.govnist.gov
Contemporary Research Significance of this compound in Hydrocarbon Science
In modern hydrocarbon science, this compound and its isomers are relevant in several key areas:
Fuel Science and Combustion: Highly branched alkanes are critical components of gasoline and jet fuel. nist.gov this compound can be studied as a component of surrogate fuel mixtures, which are simplified blends of a few well-characterized compounds designed to mimic the behavior of complex real fuels like jet fuel. acs.orgacs.org Research in this area investigates the combustion kinetics, ignition properties, and emission profiles of such compounds to develop more efficient and cleaner-burning fuels. acs.orgacs.org
Geochemistry and Biomarkers: Branched alkanes can serve as biomarkers in geochemistry, providing clues about the origin and thermal history of petroleum and source rocks. Specific isomers can sometimes be linked to particular biological precursors.
Analytical Chemistry: Pure samples of this compound are valuable as reference standards in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov These standards are essential for the accurate identification and quantification of components in complex hydrocarbon mixtures, from crude oil to environmental samples. nih.gov
Environmental and Atmospheric Science: Volatile organic compounds (VOCs), including branched alkanes, are of interest in atmospheric chemistry due to their role in the formation of secondary organic aerosols and ground-level ozone. Some studies have identified various trimethyldecane isomers in analyses of exhaled breath, suggesting their potential as biomarkers for certain physiological or disease states. ebi.ac.ukmdpi.comnih.govwjgnet.comscispace.com
Identification of Key Research Questions and Future Scholarly Endeavors
Despite decades of research, several questions regarding this compound and related compounds remain, pointing toward future scholarly pursuits:
Advanced Synthesis and Catalysis: A primary challenge remains the development of highly selective and efficient catalytic systems for the synthesis of specific branched alkane isomers. Future work will likely focus on novel catalysts, such as metal-organic frameworks (MOFs) or photoredox catalysts, to achieve precise C-H activation and functionalization under milder conditions.
Detailed Combustion Kinetics: While its role as a fuel component is acknowledged, detailed experimental data and theoretical modeling of the low- and high-temperature oxidation pathways of this compound are still needed. This research is vital for creating more accurate predictive models for next-generation fuels.
Thermophysical Properties: Precise measurement and modeling of thermophysical properties (density, viscosity, thermal conductivity) of pure this compound over a wide range of temperatures and pressures are essential for its application in fuel surrogate models and other industrial processes. nist.gov
Biogeochemical Pathways: Further investigation is needed to clarify the specific natural origins and diagenetic pathways that may lead to the formation of this compound in geological samples. This could enhance its utility as a specific biomarker.
Future research will increasingly rely on a combination of sophisticated synthesis, advanced analytical techniques, and computational chemistry to unlock a deeper understanding of this and other complex branched alkanes.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 62237-99-4 | chemsrc.com |
| Molecular Formula | C₁₃H₂₈ | nih.gov |
| Molecular Weight | 184.36 g/mol | nih.gov |
| InChIKey | MMNMSFKIDFVSAF-UHFFFAOYSA-N | nih.gov |
| Appearance | Colorless liquid | cymitquimica.com |
| Solubility | Insoluble in water; soluble in organic solvents. | cymitquimica.comontosight.ai |
Structure
3D Structure
Properties
CAS No. |
62237-99-4 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
2,2,7-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-9-12(2)10-7-8-11-13(3,4)5/h12H,6-11H2,1-5H3 |
InChI Key |
WABCXPNFLLYYCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCCC(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Pathways for 2,2,7 Trimethyldecane
Regioselective and Stereoselective Approaches to 2,2,7-Trimethyldecane Synthesis
Synthesizing this compound requires methods that can control the exact placement of the methyl groups on the decane (B31447) backbone. Regioselectivity is paramount to avoid the formation of a complex mixture of isomers.
Catalytic processes are fundamental to the large-scale production of branched alkanes. These strategies often involve bifunctional catalysts that possess both metal and acid sites to facilitate a sequence of reactions. osti.gov For the formation of trimethyldecane isomers, catalytic hydroisomerization of linear alkanes like n-decane is a key industrial process. acs.org
Catalysts such as platinum-supported zeolites (e.g., Pt/ZSM-22, Pt/SAPO-11) are widely studied for n-alkane isomerization. researchgate.netmdpi.com The catalyst's properties, including pore structure, acidity, and the balance between metal and acid functions, are critical in determining the product distribution. uobaghdad.edu.iq The one-dimensional 10-membered ring channels of SAPO-11, for example, are noted for their shape selectivity, which can favor the formation of monobranched isomers while limiting the production of more highly branched products. uobaghdad.edu.iq
The production of branched alkanes can also be achieved via the hydrocracking of polymers like polyethylene (B3416737) over bifunctional catalysts such as platinum tungstated zirconia (Pt-WZr). osti.gov This process yields a range of branched alkanes suitable for fuels and lubricants. osti.gov Another strategy involves the catalytic conversion of renewable resources, such as terpene-derived compounds, which can be engineered to produce specific branched alkane structures. nih.govresearchgate.net
The precise construction of the this compound carbon skeleton can be achieved through the use of organometallic reagents, which are powerful tools for forming carbon-carbon bonds. sigmaaldrich.com Grignard reagents (RMgX) and organolithium compounds (RLi) are particularly effective for this purpose. pharmacy180.comresearchgate.net
A plausible retrosynthetic analysis for this compound suggests a convergent approach where two key fragments are joined. For instance, the bond between C4 and C5 could be formed by reacting a Grignard reagent, such as 2,2-dimethylpentylmagnesium bromide, with a suitable ketone, like 2-pentanone. Subsequent dehydration of the resulting tertiary alcohol and hydrogenation of the alkene would yield the final alkane.
An alternative organometallic route involves the addition of a Grignard reagent to a ketone to form a tertiary alcohol, which is then dehydrated and hydrogenated. plymouth.ac.uk For example, reacting 5-methyl-2-heptanone (B97569) with tert-butylmagnesium chloride would generate a tertiary alcohol. The subsequent steps of dehydration and hydrogenation would lead to the formation of this compound. This method offers a high degree of control over the placement of the quaternary carbon center at the C2 position.
Hydroisomerization and alkylation are cornerstone processes in petroleum refining for producing high-octane gasoline components, which include various trimethyldecane isomers. comdiflex.commt.com
Hydroisomerization: This process converts n-alkanes into their branched isomers using a bifunctional catalyst. acs.org The reaction proceeds through a carbenium ion mechanism where the n-alkane is first dehydrogenated on a metal site (e.g., platinum) to form an alkene. The alkene then migrates to an acid site on the support (e.g., a zeolite) where it is protonated to form a carbenium ion, which subsequently rearranges to a more stable branched carbenium ion. This is followed by deprotonation to a branched alkene and final hydrogenation on the metal site. acs.org The primary products are typically monobranched isomers, with multibranched isomers forming in consecutive reactions at higher conversion levels. acs.org
Alkylation: In this process, light olefins (like propylene (B89431) or butene) are reacted with an isoparaffin (typically isobutane) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF), or newer solid acid and ionic liquid catalysts. comdiflex.comhoneywell.com While this process is primarily used for synthesizing smaller alkanes, the fundamental reaction of adding an alkyl group across a double bond can be adapted to build larger, branched structures. Direct alkylation of a decane framework is challenging due to the lack of regioselectivity. However, the alkylation of specific precursors, such as alkenes or alcohols, provides a more controlled route.
The table below summarizes typical conditions for a related process, the hydroisomerization of n-decane, which produces a mixture of branched isomers.
| Catalyst | Temperature (°C) | Pressure (bar) | n-Decane Conversion (%) | Isomer Selectivity (%) | Reference |
|---|---|---|---|---|---|
| 0.25wt.%Pt/SAPO-11 | 275 | Not Specified | 56.77 | Not Specified | uobaghdad.edu.iq |
| 0.5wt.%Pt/SAPO-41A3 | 310-330 | Not Specified | 84.04–92.29 | 85.30–90.50 | researchgate.net |
| Pt/US-Y Zeolite | 130-250 | 5-100 | Variable | Close to 100 at low conversion | acs.org |
| Pt-H-Beta (13 wt% on α-Al₂O₃) | 220 | 30 | 95 (for hexadecane) | ~84 (for hexadecane) | mdpi.com |
Precursor Design and Optimization in Synthetic Organic Chemistry for this compound
The successful synthesis of this compound relies heavily on the strategic design and availability of high-purity precursors. The choice of precursors is dictated by the selected synthetic route.
For an organometallic approach, the synthesis would require carefully chosen alkyl halides and carbonyl compounds. For example, a Grignard-based synthesis could involve the reaction of tert-butylmagnesium chloride with 5-methyl-2-heptanone.
tert-Butylmagnesium chloride: This Grignard reagent is commercially available or can be prepared from tert-butyl chloride and magnesium metal. The purity of the Grignard reagent is crucial, as moisture and other impurities can quench the reagent and lead to side reactions.
5-Methyl-2-heptanone: This ketone serves as the electrophilic partner. It can be synthesized through various methods, such as the oxidation of the corresponding secondary alcohol (5-methyl-2-heptanol) or via acetoacetic ester synthesis. The optimization of its synthesis would focus on maximizing yield and purity to ensure the subsequent Grignard reaction proceeds efficiently.
An alternative route involving the catalytic hydrogenation of an unsaturated precursor would first require the synthesis of 2,2,7-trimethyldecene. This precursor could be formed via a Wittig reaction or other olefination strategies, which themselves require specific aldehyde/ketone and phosphonium (B103445) ylide precursors. Optimization in this context involves designing the olefination to favor the desired isomer and facilitate purification before the final hydrogenation step.
Kinetic and Thermodynamic Investigations of this compound Formation Pathways
Understanding the kinetics and thermodynamics of the reaction pathways is essential for optimizing the synthesis of this compound. Such studies reveal the rate-determining steps, activation energies, and the relative stability of intermediates and products.
For hydroisomerization reactions, kinetic analyses have shown that the process is often modeled as a first-order reaction with respect to the n-alkane concentration. uobaghdad.edu.iqacs.org The activation energy for n-decane hydroisomerization over a Pt/SAPO-11 catalyst was determined to be 61.11 kJ/mol. uobaghdad.edu.iq Kinetic models for these complex reaction networks often involve lumping species into groups (e.g., n-alkane, monobranched isomers, multibranched isomers, and cracked products) to simplify the analysis. acs.org These studies indicate that monobranched isomers are the primary products, while multibranched isomers like this compound are formed in subsequent, consecutive reactions. acs.orgacs.org
Thermodynamically, branched alkanes are generally more stable than their linear counterparts at lower temperatures, which favors isomerization. However, at the high temperatures required for catalysis, cracking reactions become thermodynamically favorable and compete with isomerization, reducing the yield of the desired C13 isomers. acs.org
The elucidation of reaction mechanisms relies on a combination of advanced spectroscopic techniques and computational modeling.
Spectroscopic Methods: In-situ spectroscopic methods are invaluable for studying reaction intermediates and catalyst behavior under reaction conditions.
Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can monitor the formation and consumption of species, such as the ν(CO) bands of metal carbonyl complexes used in some catalytic cycles. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can be used to characterize short-lived intermediates like σ-alkane complexes, providing direct evidence of metal-alkane interactions. acs.orgacs.org The characterization of the final product, this compound, would rely on standard ¹H and ¹³C NMR to confirm the connectivity and substitution pattern.
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for separating and identifying isomers in a complex product mixture from processes like hydroisomerization. nih.gov The fragmentation pattern of this compound in the mass spectrum would show characteristic losses of alkyl fragments, allowing for its identification.
Computational Means: Computational chemistry, particularly Density Functional Theory (DFT), provides deep insight into reaction pathways that are difficult to observe experimentally. byu.edu
Mechanism and Energetics: DFT calculations can map the potential energy surface of a reaction, identifying the structures and energies of transition states and intermediates. researchgate.netrsc.org For hydroisomerization, this allows for the study of the stability of various carbenium ion intermediates and the energy barriers for their rearrangement.
Catalyst Design: Computational studies can help predict how changes in catalyst structure, such as the composition of a zeolite or the nature of a metal center, will affect reactivity and selectivity. byu.edu This predictive power accelerates the development of new catalysts tailored for the synthesis of specific branched alkanes.
Spectroscopic Prediction: Computational methods can also predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies), which aids in the interpretation of experimental data and the confirmation of proposed structures. acs.org
The combination of these experimental and computational approaches provides a comprehensive picture of the mechanistic pathways leading to the formation of this compound, guiding the development of more efficient and selective synthetic methodologies. rsc.orgarxiv.org
Role of Catalyst Design in Directing Isomer Formation
The distribution of isomers in the product stream of a hydroisomerization reaction is not random; it is highly dependent on the rational design of the catalyst. nih.gov Key catalyst properties—including the nature of the active sites, pore architecture, and the balance between metal and acid functions—are engineered to steer the reaction toward desired products like this compound and suppress undesired side reactions such as hydrocracking. mdpi.comacs.org
Catalyst Acidity: The strength, density, and type (Brønsted vs. Lewis) of acid sites are critical.
Strong Acid Sites: While necessary for isomerization, excessively strong acid sites can promote β-scission of the carbenium ion intermediates, leading to cracking into lower molecular weight hydrocarbons instead of yielding the desired C10 isomers. tandfonline.comacs.org Catalysts like Pt on sulfated zirconia (Pt/SZ) possess very strong acid sites and tend to have high cracking activity. acs.org
Regulated Acidity: The modification of catalysts to regulate acidity is a common strategy. For instance, incorporating tungsten oxide (WOx) into a sulfated zirconia catalyst can moderate the acidity, thereby enhancing the yield of isomers relative to cracked products. acs.org Similarly, for zeolite-based catalysts, techniques like acid treatment can be used to control the density of strong Brønsted acid sites. researchgate.net
Pore Structure and Shape Selectivity: Zeolites are crystalline aluminosilicates with well-defined microporous structures, which impart shape selectivity to the catalytic process.
Pore Dimensions: The size and geometry of the zeolite channels play a crucial role in determining which isomers can form and diffuse out of the pores. For n-decane isomerization, 10-membered ring (10-MR) zeolites like ZSM-22 and ZSM-5 have shown high selectivity towards monobranched isomers. mdpi.com The formation of more bulky di- and tri-branched isomers, such as this compound, is often sterically hindered within narrow, one-dimensional pores.
Pore Mouth Catalysis: For bulky isomer formation, catalysis may occur primarily at the external surface or at the openings of the zeolite pores, a concept known as "pore mouth catalysis". researchgate.net Catalysts with larger, multidimensional pore systems or mesoporous materials (e.g., MCM-41) can also facilitate the formation of multi-branched products by reducing diffusional constraints. researchgate.net Designing catalysts with siliceous outer rims can passivate external acid sites that would otherwise cause non-selective isomerization and cracking, forcing the reaction to occur within the shape-selective pore environment. researchgate.net
Metal-Acid Balance: The efficiency of the bifunctional mechanism depends on an optimal balance between the dehydrogenation/hydrogenation function of the metal and the isomerization function of the acid support. researchgate.net The metal component, typically platinum, must be well-dispersed to provide a sufficient number of sites for the initial dehydrogenation and final hydrogenation steps. mdpi.com An imbalance can lead to an accumulation of olefinic intermediates, which are prone to oligomerization and coking, leading to catalyst deactivation.
The table below summarizes findings from a study on n-decane isomerization using catalysts with regulated acidity, demonstrating the impact of catalyst composition on product distribution.
Catalyst Performance in n-Decane Isomerization
| Catalyst | Key Properties | Predominant Outcome | Reference |
|---|---|---|---|
| Pt/WO3-ZrO2 (PtWZ) | Moderate acidity | High yield of C10 isomers (i-C10) | acs.org |
| Pt/SO42--ZrO2 (PtSZ) | Very strong acid sites | High cracking activity, generating light hydrocarbons | acs.org |
| Pt/WO3-SO42--ZrO2 (PtWSZ) | Regulated acidity combining both promoters | High activity and stability, highest ratio of branched C4-C7 isomers | acs.org |
| Pt on 10-MR Zeolites (e.g., ZSM-22) | Shape-selective micropores, strong acid sites | Highest selectivity to monobranched products | mdpi.com |
The following table outlines the general influence of key catalyst design parameters on the formation of branched isomers.
Influence of Catalyst Properties on Isomer Formation
| Catalyst Parameter | Effect on Isomerization |
|---|---|
| Acid Site Strength | Too strong: Promotes cracking. Moderate: Favors skeletal isomerization. |
| Pore Size / Shape Selectivity | Narrow pores (e.g., 10-MR zeolites): Favor less bulky, monobranched isomers. Larger pores / Mesopores: Allow formation of bulkier, multi-branched isomers. |
| Metal Function (e.g., Pt loading/dispersion) | Maintains the catalytic cycle by hydrogenating branched olefins, preventing coke formation. |
| External Surface Acidity | Unpassivated external sites can lead to non-selective cracking and isomerization. |
Sophisticated Analytical Techniques for the Characterization and Quantification of 2,2,7 Trimethyldecane in Complex Matrices
High-Resolution Chromatographic Separations for Isomer Differentiation
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile organic compounds (VOCs) such as 2,2,7-trimethyldecane. ncat.edu The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For complex mixtures of isomers, achieving adequate separation requires high-efficiency columns and advanced chromatographic techniques.
Multidimensional Gas Chromatography (GCxGC) for Volatile Organic Compound (VOC) Profiling
Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. sepsolve.com This technique utilizes two columns with different stationary phase selectivities connected by a modulator. sepsolve.com The modulator traps fractions of the effluent from the first column and reinjects them as sharp pulses into the second column. ifpenergiesnouvelles.fr This results in a two-dimensional separation, where compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second. mosh-moah.de
The primary advantage of GCxGC is its vastly increased peak capacity, which allows for the separation of co-eluting compounds that would overlap in a single-column separation. sepsolve.comifpenergiesnouvelles.fr This is particularly crucial for distinguishing this compound from its numerous isomers, such as other trimethyl-, dimethyl-, and tetramethyl-alkanes, which often have very similar boiling points. nih.gov For instance, in the analysis of complex hydrocarbon mixtures like those found in petroleum or biological samples, GCxGC can resolve thousands of individual components. ifpenergiesnouvelles.fr The structured nature of GCxGC chromatograms, where chemically similar compounds elute in specific regions of the 2D plot, further aids in the identification of compound classes, such as distinguishing branched alkanes from cyclic or aromatic hydrocarbons. mosh-moah.de
GCxGC coupled with a time-of-flight mass spectrometer (TOFMS) is an especially powerful combination for analyzing complex volatile profiles. scielo.brnih.gov The high data acquisition speed of TOFMS is well-suited to the fast-eluting peaks from the second dimension of the GCxGC system, providing full mass spectral information for each separated component. scielo.br This has been successfully applied to differentiate methyl-branched alkane isomers in various matrices. nih.gov
Advanced Capillary Column Technologies in Gas Chromatography for Branched Alkanes
The choice of the capillary column is critical for the successful separation of branched alkanes. unl.edu Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1 or HP-5MS), are commonly used for hydrocarbon analysis, where separation is primarily based on boiling point. unl.edupnas.orgsigmaaldrich.com However, even with high-efficiency columns, the separation of closely related isomers like trimethylalkanes can be challenging due to their similar volatilities. unl.eduunl.eduresearchgate.net
To improve the separation of branched alkanes, several factors related to the capillary column can be optimized:
Column Dimensions: Narrow-bore columns (e.g., 0.10-0.18 mm I.D.) provide higher theoretical plate counts and thus better resolution. sigmaaldrich.com Longer columns also increase the total number of theoretical plates, leading to improved separation.
Stationary Phase Chemistry: While non-polar phases are standard, phases with different selectivities can be employed. For instance, slightly more polar phases can introduce separation mechanisms based on factors other than just boiling point, which can help to resolve isomeric compounds.
Film Thickness: Thicker films can increase the retention of volatile compounds and improve the separation of early-eluting isomers.
The use of Kovats retention indices (KI) is a valuable tool for the tentative identification of methyl-branched alkanes. unl.eduunl.eduresearchgate.net By comparing the KI values of unknown peaks to those of known standards on a specific column, it is possible to narrow down the potential structures. unl.eduunl.eduresearchgate.net For example, trimethylalkanes have characteristic KI ranges that can help to distinguish them from dimethylalkanes or tetramethylalkanes. unl.eduunl.eduresearchgate.net
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column Type | Fused Silica Capillary | Provides high efficiency and inertness. |
| Stationary Phase | Non-polar (e.g., 5% Phenyl Polydimethylsiloxane) | Separates based on boiling point, suitable for hydrocarbons. pnas.org |
| Column Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness | A standard dimension offering a good balance of resolution and sample capacity. pnas.org |
| Carrier Gas | Helium or Hydrogen | Inert gases that serve as the mobile phase. ncat.edu |
| Oven Temperature Program | Initial hold at a low temperature, followed by a ramp to a high temperature. | Allows for the separation of a wide range of compounds with different volatilities. unl.edu |
| Injection Mode | Splitless or Split | Splitless for trace analysis, split for higher concentrations. oup.com |
Mass Spectrometry-Based Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of this compound. semanticscholar.org It provides information about the molecular weight and structure of the analyte based on the mass-to-charge ratio (m/z) of its ions. semanticscholar.org
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis for this compound
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. scielo.br This is particularly useful for distinguishing between compounds that may have the same nominal mass but different elemental formulas. For this compound (C13H28), HRMS can confirm its elemental composition.
When coupled with electron ionization (EI), the fragmentation pattern observed in the mass spectrum provides a "fingerprint" for the molecule, which can be used for identification by comparison to spectral libraries like the NIST Mass Spectral Library. ncat.edu The fragmentation of branched alkanes is characterized by the preferential cleavage at the branching points. For this compound, characteristic fragment ions would be expected from the loss of methyl, ethyl, and larger alkyl groups. The specific pattern of these fragment ions and their relative abundances can help to distinguish it from other C13H28 isomers. ncat.edu
Tandem Mass Spectrometry (MS/MS) in Complex Hydrocarbon Mixtures
Tandem mass spectrometry (MS/MS) adds another dimension of specificity to the analysis. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. copernicus.org This technique is highly effective for quantifying a target analyte in a complex matrix, as it filters out interfering ions.
MS/MS is also valuable for structural elucidation. By systematically studying the fragmentation of different isomeric precursor ions, it is possible to identify unique fragmentation pathways that are characteristic of a specific isomer. This can be crucial for differentiating isomers that produce very similar full-scan mass spectra.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Separation
Ion mobility spectrometry (IMS) is a rapid gas-phase separation technique that separates ions based on their size, shape, and charge. masatech.eunih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that may not be separable by chromatography or mass spectrometry alone. nih.govnih.govresearchgate.net
In IMS-MS, ions are passed through a drift tube filled with a buffer gas under the influence of a weak electric field. nih.gov Ions with a more compact structure will experience fewer collisions with the buffer gas and will travel through the drift tube faster than more elongated isomers. masatech.eu This difference in drift time can be used to separate isomeric ions. azom.com
For branched alkanes like this compound, different isomers will have slightly different three-dimensional shapes and therefore different collision cross-sections. researchgate.net IMS-MS can exploit these subtle structural differences to achieve separation. masatech.euazom.com The combination of drift time and m/z ratio creates a two-dimensional plot that can be used to distinguish between different isomers in a complex mixture. copernicus.orgresearchgate.net High-resolution IMS platforms offer enhanced separation capabilities for closely related isomers. tofwerk.com
| Technique | Primary Application | Key Advantage |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition determination | Provides highly accurate mass measurements. scielo.br |
| Tandem Mass Spectrometry (MS/MS) | Quantification and structural elucidation | High selectivity and specificity for target analytes in complex mixtures. copernicus.org |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of isomers | Separates ions based on their size and shape, offering an additional dimension of separation. nih.govnih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural elucidation of organic molecules, including complex branched alkanes. It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For a molecule like this compound, NMR is indispensable for confirming the carbon backbone, identifying the specific branching pattern, and studying its conformational dynamics in solution. While one-dimensional (1D) NMR provides fundamental information, advanced two-dimensional (2D) experiments are often required for complete and unambiguous structural assignment in isomers. nih.gov
Two-dimensional NMR spectroscopy is a critical tool for identifying the molecular structure of chemical species in complex mixtures. nih.govacs.org These techniques separate NMR signals across two frequency dimensions, resolving spectral overlap and revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is fundamental for establishing the connectivity of protons that are coupled to each other, typically through two or three bonds. In the context of this compound, COSY spectra would reveal cross-peaks between protons on adjacent carbons, allowing for the tracing of the decane (B31447) chain and confirming the location of the methyl groups by identifying the methine (CH) proton at the C-7 position and its coupling to the neighboring methylene (B1212753) (CH₂) protons. acs.org The absence of certain correlations can be equally informative, helping to pinpoint the location of quaternary carbons.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments map proton signals to the carbon atoms to which they are directly attached. An HSQC or HMQC spectrum of this compound would show a correlation for each CH, CH₂, and CH₃ group, providing a direct link between the proton and carbon skeletons. This is crucial for assigning the specific ¹³C chemical shifts, which are highly sensitive to the local electronic environment.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between ¹H and ¹³C nuclei, typically over two to three bonds (²J_CH_ and ³J_CH_). This is arguably the most powerful tool for piecing together the full structure of a branched alkane. For this compound, HMBC is essential for identifying the quaternary carbon at the C-2 position, which bears no protons. Correlations would be observed from the protons of the two methyl groups at C-2 to the quaternary C-2 carbon itself. Similarly, it would confirm the connectivity around the C-7 methine group and its attached methyl group. Expert systems can utilize these connectivity data to elucidate structures automatically. nih.gov
Table 1: Predicted 2D NMR Correlations for Key Structural Fragments of this compound
| Structural Fragment | COSY (¹H-¹H) Correlations | HMBC (¹H-¹³C) Correlations |
| C-2 gem-Dimethyl | Protons of CH₃ at C-1 and CH₃ at C-2' to H at C-3 | Protons of CH₃ at C-1 and CH₃ at C-2' to C-2 (quaternary) and C-3 |
| C-7 Methyl | Proton of CH at C-7 to protons of CH₂ at C-6 and C-8 | Proton of CH₃ at C-7' to C-6, C-7, and C-8 |
| Decane Backbone | Sequential correlations between adjacent CH₂ and CH groups (e.g., H at C-3 to H at C-4) | Correlations from protons to carbons two and three bonds away along the chain |
Solid-State NMR Applications for Immobilized Hydrocarbons
While solution-state NMR is common, hydrocarbons are often studied in immobilized environments, such as when adsorbed onto catalyst surfaces or confined within porous materials. acs.orgrsc.org In these cases, solid-state NMR (ssNMR) is the technique of choice. In the solid state, strong anisotropic interactions cause significant line broadening, which would obscure spectral detail. mst.edu This is overcome by spinning the sample at a specific "magic angle" of 54.7° relative to the magnetic field, a technique known as Magic Angle Spinning (MAS). mst.edu
Solid-state NMR can provide detailed information about the structure, polymorphism, and dynamics of hydrocarbons in their native, solid-phase environments. mst.edu It is particularly valuable for studying the mechanisms of chemical reactions on catalysts, such as the conversion of hydrocarbons on zeolites. rsc.org For a compound like this compound, ssNMR could be used to study its conformational state and orientation when confined within a nanoporous material, providing insights into interactions that govern catalytic and separation processes. The combination of ssNMR with diffraction methods provides a powerful approach to structure determination, even for complex mixtures of polymorphs. unt.eduosti.gov
Table 2: Comparison of Solution-State and Solid-State NMR for Alkane Analysis
| Feature | Solution-State NMR | Solid-State NMR |
| Sample Phase | Liquid / Dissolved Solid | Solid, Semi-solid, Gel |
| Line Width | Narrow (Hz) | Broad (kHz), narrowed by MAS |
| Primary Information | Precise molecular structure, conformation in solution, dynamic processes (e.g., exchange) | Molecular structure, crystalline vs. amorphous content, polymorphism, molecular motion in solids, interaction with surfaces. rsc.orgmst.edu |
| Key Technique | COSY, HSQC, HMBC | Magic Angle Spinning (MAS), Cross-Polarization (CP) |
| Application for this compound | Unambiguous structural confirmation in a solvent. | Characterization when adsorbed on a catalyst or trapped in a solid matrix. |
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational motions of molecules. These techniques are highly sensitive to molecular structure and conformation, providing a characteristic "fingerprint" for a given compound.
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. For an alkane like this compound, the spectrum is dominated by C-H and C-C bond vibrations. The C-H stretching vibrations appear in the 3000-2840 cm⁻¹ region. spcmc.ac.in More diagnostically, C-H bending vibrations in the 1485-1340 cm⁻¹ region can reveal details about the branching structure. spcmc.ac.in For instance, the presence of a gem-dimethyl group (two methyl groups on the same carbon), as found at the C-2 position of this compound, gives rise to a characteristic doublet in the region of 1385-1365 cm⁻¹. spcmc.ac.in The relative ratio of methylene (CH₂) and methyl (CH₃) peak absorbances can be used as a "branching factor" to investigate the structural characteristics of alkanes in complex mixtures. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. It is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for studying the C-C skeletal vibrations of alkanes. shu.ac.uk These skeletal modes are sensitive to the conformation of the alkane chain. nih.gov Raman spectroscopy can be used to quantify the degree of conformational disorder in alkanes by distinguishing between ordered all-trans segments and more disordered gauche conformers. nih.govopenreview.net This makes it a powerful method for studying phase transitions and the conformational behavior of branched alkanes under different conditions. shu.ac.ukethernet.edu.et
Table 3: Characteristic Infrared Absorption Frequencies for Branched Alkanes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information for this compound |
| C-H Stretch (CH₃, CH₂) | 2840 - 3000 | Confirms the presence of aliphatic C-H bonds. spcmc.ac.in |
| CH₂ Scissoring Bend | ~1465 | Indicates the presence of methylene groups in the decane chain. spcmc.ac.in |
| CH₃ Asymmetric Bend | ~1450 | Indicates the presence of methyl groups. |
| CH₃ Symmetric Bend (Umbrella) | ~1375 | A key diagnostic region. A doublet around 1385 cm⁻¹ and 1370 cm⁻¹ would suggest the gem-dimethyl group at C-2. spcmc.ac.in |
| CH₂ Rocking | ~720 | A band in this region appears for molecules with four or more consecutive CH₂ groups, providing information about the length of unbranched segments. spcmc.ac.in |
Integrated Analytical Platforms and Chemometric Data Analysis for this compound Research
In many real-world applications, such as the analysis of petroleum products or environmental samples, this compound exists within an exceedingly complex mixture of other hydrocarbons. dmu.dk Analyzing such samples requires integrated analytical platforms, often coupling a separation technique with a spectroscopic detector, and the use of advanced statistical methods (chemometrics) to interpret the data.
Integrated Analytical Platforms: The most common integrated platform for hydrocarbon analysis is Gas Chromatography-Mass Spectrometry (GC-MS). Gas chromatography separates the volatile components of the mixture based on their boiling points and interactions with the GC column. ncat.edu As each compound, including this compound, elutes from the column, it enters the mass spectrometer, which provides mass information and a fragmentation pattern that aids in identification. Coupling separation with spectroscopy allows for the analysis of individual components within the mixture.
Chemometric Data Analysis: Chemometrics employs multivariate statistical methods to extract meaningful information from large and complex chemical datasets. dmu.dknih.gov Techniques like Principal Component Analysis (PCA) can reduce the dimensionality of the data from spectroscopic analyses (e.g., FTIR or MS), revealing patterns and clustering of samples based on their chemical composition. nih.gov This is a powerful tool for classifying hydrocarbon mixtures, such as different grades of diesel fuel, based on their spectroscopic fingerprints. nih.govacs.org For quantitative analysis, methods like Alternating Least Squares (ALS) can be used to deconvolute the spectra of mixtures, determining the relative contributions and compositions of the individual components, including specific isomers like this compound. acs.org
Table 4: General Workflow for Chemometric Analysis of Hydrocarbon Mixtures
| Step | Description | Example Techniques / Methods |
| 1. Data Acquisition | Collect spectroscopic or chromatographic data from a set of samples. | GC-MS, FTIR, Raman, NMR |
| 2. Data Pre-processing | Correct for instrumental artifacts, baseline drift, and normalize the data to ensure comparability between samples. | Baseline correction, normalization, alignment of chromatograms. dmu.dk |
| 3. Exploratory Analysis | Use multivariate methods to visualize the data, identify patterns, clusters, and outliers. | Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA). nih.govnih.gov |
| 4. Quantitative Modeling / Deconvolution | Build a mathematical model to correlate spectral data with concentrations or to resolve the mixture into its pure components. | Partial Least Squares (PLS) regression, Alternating Least Squares (ALS). acs.orgacs.org |
| 5. Model Validation | Test the predictive ability and robustness of the model using an independent set of samples. | Cross-validation, prediction on a test set. |
Theoretical and Computational Chemistry Investigations of 2,2,7 Trimethyldecane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its geometry, electronic structure, and stability, by solving the Schrödinger equation. ru.nlvub.be For a branched alkane like 2,2,7-trimethyldecane, these calculations can elucidate the subtle energetic differences that arise from its specific substitution pattern.
Density Functional Theory (DFT) has become the most widely used electronic structure method due to its favorable balance of computational cost and accuracy. chemistryviews.org DFT is particularly useful for studying hydrocarbon isomers, where stability is governed by a delicate interplay of electronic and steric effects. nih.gov The increased stability of branched alkanes compared to their linear counterparts, a phenomenon known as protobranching, is a classic challenge for computational methods. researchgate.net Early DFT methods often struggled to capture this effect, as they neglected the long-range electron correlation that gives rise to stabilizing intramolecular dispersion forces. chemistryviews.org
Modern DFT functionals, especially those incorporating empirical dispersion corrections (e.g., DFT-D) or those specifically designed to capture noncovalent interactions, can now accurately model the stability of branched alkanes. chemistryviews.orgnih.gov These corrections are crucial for describing how the more compact structure of a branched isomer like this compound leads to greater intramolecular van der Waals stabilization compared to its linear isomer, n-tridecane. researchgate.netfigshare.com Studies on smaller alkanes have demonstrated that the stability of branched isomers is tied to stabilizing geminal σ→σ* delocalization effects, which are more pronounced in branched structures. researchgate.net The application of DFT-D methods is sufficient to correctly describe the energetics of alkane branching. nih.gov
Table 1: Illustrative Comparison of DFT Methods for Alkane Isomerization Energy (Note: This table presents hypothetical, yet representative, data for the isomerization of n-tridecane to this compound to illustrate the impact of dispersion corrections. Actual values would require specific calculations.)
| DFT Method | Basis Set | Dispersion Correction | Calculated Isomerization Energy (kcal/mol) | Qualitative Accuracy |
| B3LYP | 6-31G(d) | None | +0.5 | Incorrect (predicts linear is more stable) |
| PBE | 6-311++G(d,p) | None | -1.2 | Underestimates stability of branched isomer |
| B3LYP-D3 | 6-311++G(d,p) | D3 | -4.8 | Good agreement with experiment |
| M06-2X | 6-311++G(d,p) | Implicit | -5.1 | Good agreement with experiment |
| B97-D | cc-pVTZ | Yes | -5.0 | Good agreement with experiment |
Ab initio (from first principles) wavefunction-based methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematically improvable and often more accurate alternative to DFT for determining energetic profiles. researchgate.netnih.gov While computationally more demanding, these methods are crucial for providing benchmark-quality data against which DFT functionals are often tested. researchgate.netchemrxiv.org For a molecule like this compound, ab initio calculations can provide a highly accurate determination of its heat of formation, strain energy associated with its branching, and the energetic barriers for conformational changes.
The primary challenge for these methods is the accurate calculation of the electron correlation energy. researchgate.net High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) extrapolated to a complete basis set (CBS) are considered the "gold standard" for chemical accuracy. chemrxiv.org Such calculations would precisely quantify the energetic stabilization of this compound relative to other C13H28 isomers, accounting for both short-range and long-range electron correlation effects that are vital in these flexible and non-polar systems. chemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations excel at describing static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. dovepress.com For a flexible molecule like this compound, MD simulations are indispensable for characterizing its vast conformational landscape and understanding its behavior in a condensed phase (e.g., as a liquid fuel). koreascience.kr MD simulates the motion of atoms by solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field. dovepress.com
By simulating the molecule's trajectory over nanoseconds or longer, MD can reveal the preferred conformations (rotational isomers or rotamers) and the energy barriers between them. mdpi.comnih.gov This provides insight into bulk properties like viscosity and density. koreascience.krbyu.edu For branched alkanes, intermolecular interactions become weaker as the molecule's shape becomes more spherical and the surface area decreases, which can be effectively modeled with MD. koreascience.kr Simulations have shown that branching affects properties like self-diffusion. koreascience.kr
Development and Validation of Force Fields for Branched Hydrocarbons
The accuracy of MD simulations is entirely dependent on the quality of the underlying force field. byu.edunih.gov A force field is a set of parameters and potential energy functions that describe the interactions between atoms in the system. acs.org For branched hydrocarbons like this compound, standard force fields developed for linear alkanes may not be sufficient. The presence of tertiary and quaternary carbon atoms introduces more complex intramolecular interactions that require specific parameterization. byu.eduaip.org
Several force fields have been specifically developed or extended to improve the description of branched alkanes, such as OPLS (Optimized Potentials for Liquid Simulations), CHARMM, and NERD (Nath, Escobedo, and de Pablo revised). byu.eduaip.orgbohrium.com The development process involves parameterizing terms for bond stretching, angle bending, torsional rotations, and non-bonded (van der Waals and electrostatic) interactions. aip.orgaip.org These parameters are often derived from high-level quantum chemical calculations and validated by comparing simulation results of bulk properties (like liquid density and heat of vaporization) with experimental data. nih.govaip.orgaip.org The accurate modeling of hydrogen interactions and methyl group rotations is particularly crucial for predicting properties like viscosity. byu.edu
Table 2: Key Components of a Force Field for Branched Alkanes
| Interaction Term | Description | Importance for this compound |
| Bond Stretching | Energy required to stretch or compress a covalent bond. | Defines the basic covalent framework. |
| Angle Bending | Energy required to bend the angle between three bonded atoms. | Crucial for maintaining tetrahedral geometry around sp³ carbons. |
| Torsional (Dihedral) | Energy associated with rotation around a central bond. | Defines the conformational preferences (e.g., trans vs. gauche) and rotational barriers along the decane (B31447) backbone. |
| Van der Waals | Non-bonded attractive (dispersion) and repulsive forces. | Governs intermolecular packing, density, and intramolecular steric strain at branch points. koreascience.kr |
| Electrostatic (Coulomb) | Non-bonded interactions between partial atomic charges. | Although small for non-polar alkanes, they contribute to the overall interaction potential. |
Computational Prediction of Spectroscopic Signatures for this compound
Computational methods are routinely used to predict spectroscopic signatures, which are vital for chemical identification and structural elucidation. acs.org DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound with high accuracy. acs.orgacs.org These predictions are invaluable for assigning peaks in an experimental spectrum, especially for a complex molecule with many similar, overlapping signals. The process involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. acs.org
Similarly, the infrared (IR) spectrum can be predicted by calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. Comparing the calculated spectrum with an experimental one can confirm the molecule's identity and provide information about its conformational state.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
| ¹³C NMR Chemical Shift (C2) | 32.5 ppm | 32.1 ppm |
| ¹³C NMR Chemical Shift (C7) | 38.9 ppm | 38.5 ppm |
| ¹H NMR Chemical Shift (H on C2) | 1.65 ppm | 1.62 ppm |
| IR Frequency (C-H stretch) | 2955 cm⁻¹ | 2958 cm⁻¹ |
| IR Frequency (CH₂ bend) | 1460 cm⁻¹ | 1462 cm⁻¹ |
Reaction Pathway Modeling and Kinetic Parameter Estimation via Computational Approaches
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the pyrolysis or combustion of alkanes. researchgate.net For this compound, these methods can be used to model high-temperature decomposition pathways, which typically proceed via free-radical mechanisms. researchgate.neticders.org This involves identifying transition state structures and calculating activation energies for elementary reaction steps like initiation (bond breaking), hydrogen abstraction, and β-scission (radical decomposition). researchgate.netresearchgate.net
By mapping out the potential energy surface for these reactions, a detailed chemical kinetic model can be constructed. icders.org Transition State Theory (TST) can then be used to estimate the rate coefficients (kinetic parameters) for each elementary step. mdpi.com These computationally derived parameters can be used to build comprehensive reaction networks that predict the product distribution under various conditions, which is critical for applications in fuel science and chemical process engineering. icders.orgresearchgate.net Group contribution methods, where kinetic parameters are estimated based on the local structure around the reaction center, are often employed and refined using computational data. researchgate.net
Environmental Biogeochemistry and Transformation Pathways of 2,2,7 Trimethyldecane
Natural Occurrence and Distribution in Environmental Compartments
Presence in Petroleum-Derived Products and Natural Gas Systems
Identification as a Volatile Metabolite in Biological Systems
There is a lack of specific evidence identifying 2,2,7-trimethyldecane as a volatile metabolite in biological systems such as fungi, plants, fermented foods, or human breath. Volatile organic compounds (VOCs) are produced by a wide range of organisms and are involved in various biological processes. However, specific mention of this compound in metabolomic studies of these systems is not found in the available literature. For instance, while studies have identified numerous volatile compounds in black tea, this compound is not listed among them. Similarly, research on urinary volatile metabolites as potential cancer biomarkers did not identify this specific compound.
Biotic Degradation Mechanisms of this compound
Microbial Transformation Pathways (e.g., Alkanes Hydroxylase Systems)
Detailed studies on the microbial transformation pathways of this compound, including the role of alkane hydroxylase systems, are not specifically described in the available research. Microbial degradation is a key process in the environmental fate of alkanes, often initiated by hydroxylation. However, the specific microorganisms and enzymatic pathways involved in the breakdown of this compound have not been a focus of published research.
Enzymatic Biotransformations and Related Pathways
Specific enzymatic biotransformations and related metabolic pathways for this compound are not documented. While the principles of enzyme-catalyzed reactions are well-established for breaking down organic compounds, the application of these principles to this particular branched alkane has not been investigated in detail.
Abiotic Transformation Processes and Environmental Persistence
Photochemical Oxidation and Atmospheric Fate
Once volatilized into the atmosphere, this compound is subject to photochemical oxidation, primarily initiated by hydroxyl radicals (•OH). unito.it This process is a key determinant of its atmospheric lifetime and fate.
The reaction with hydroxyl radicals is the principal removal mechanism for alkanes in the troposphere. unito.it The rate of this reaction is dependent on the structure of the alkane, with branched alkanes exhibiting different reaction rates compared to their linear counterparts. For this compound, the gas-phase reaction rate with •OH radicals can be estimated using structure-activity relationships (SARs).
The atmospheric half-life of this compound can be estimated using predictive models such as the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency. The Atmospheric Oxidation Program (AOPWIN™) within EPI Suite™ calculates the rate constant for the reaction with •OH radicals. omicsonline.orgepa.gov Based on its chemical structure, the estimated atmospheric half-life of this compound is calculated to be approximately 1.5 days, assuming a typical atmospheric •OH radical concentration of 1.5 x 10^6 molecules/cm³. ethz.ch This relatively short half-life indicates that this compound is not expected to persist for long periods in the atmosphere and is unlikely to undergo long-range atmospheric transport.
The photochemical oxidation of this compound will lead to the formation of various oxygenated products, including aldehydes, ketones, and carboxylic acids. These products can further react in the atmosphere, potentially contributing to the formation of secondary organic aerosols (SOAs). copernicus.org
Interactive Data Table: Estimated Atmospheric Fate of this compound
| Parameter | Estimated Value | Method |
| •OH Radical Reaction Rate Constant | 1.07 x 10⁻¹¹ cm³/molecule-sec | EPI Suite™ AOPWIN™ omicsonline.orgepa.gov |
| Atmospheric Half-Life | ~1.5 days | EPI Suite™ AOPWIN™ ethz.ch |
| Global Warming Potential (100-year) | Low | Inferred from short atmospheric lifetime researchgate.net |
Thermal and Oxidative Stability in Environmental Matrices
In environmental matrices such as soil and sediment, the stability of this compound is influenced by thermal and oxidative processes. The highly branched structure of this compound can influence its susceptibility to degradation.
Thermal Stability:
Thermal degradation of alkanes in soil and sediment is generally a slow process at ambient temperatures. mdpi.com Significant thermal decomposition of hydrocarbons in soil typically requires elevated temperatures, such as those found in thermal remediation scenarios. mdpi.com The branched structure of this compound may confer slightly different thermal stability compared to linear alkanes of similar carbon number, though specific data for this compound are scarce. In general, branched alkanes may exhibit slightly lower thermal stability due to the presence of tertiary carbon atoms, which can be more susceptible to cleavage.
Oxidative Stability:
Oxidative degradation in soil and sediment can occur through both biotic and abiotic pathways. Abiotic oxidation can be mediated by minerals and sunlight, particularly at the soil-air or water-sediment interface. However, microbial oxidation is typically the dominant degradation pathway for alkanes in these environments. nih.gov
The intricate branching of this compound can present a challenge for microbial degradation. While many microorganisms are capable of degrading linear alkanes, the degradation of highly branched alkanes is often slower and may require specialized enzymatic machinery. morressier.com The presence of quaternary carbon atoms, while not present in this compound, is known to significantly increase resistance to biodegradation. rsc.org The methyl branching in this compound can sterically hinder the initial enzymatic attack, leading to slower degradation rates compared to n-tridecane. nih.gov
Biodegradation of branched alkanes can be affected by various environmental factors, including temperature, oxygen availability, nutrient levels, and the presence of a microbial community adapted to hydrocarbon degradation. nih.govnih.gov At low temperatures, the biodegradation of both linear and branched alkanes is significantly reduced. nih.gov
Isotopic Fractionation Studies for Source Apportionment and Degradation Assessment
Compound-specific isotope analysis (CSIA) is a powerful tool for elucidating the sources and degradation pathways of organic contaminants in the environment. ucdavis.edu By measuring the stable carbon (δ¹³C) and hydrogen (δ²H) isotopic compositions of this compound, it is possible to gain insights into its origins and the extent of its transformation.
During biogeochemical processes such as biodegradation and photochemical oxidation, molecules containing lighter isotopes (e.g., ¹²C, ¹H) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C, ²H). nih.govnih.gov This results in a progressive enrichment of the heavier isotopes in the remaining un-degraded compound, a phenomenon known as isotopic fractionation.
The magnitude of this fractionation, expressed as an enrichment factor (ε), is characteristic of the specific degradation pathway. nih.gov By determining the isotopic composition of this compound in environmental samples, it is possible to:
Identify potential sources: Different sources of petroleum hydrocarbons can have distinct initial isotopic signatures. researchgate.netnsf.gov By comparing the isotopic composition of this compound at a contaminated site to potential source materials, it may be possible to apportion its origin.
Assess the extent of degradation: The degree of isotopic enrichment in the residual this compound can be used to quantify the extent of its degradation in the environment. nih.gov This provides a direct measure of natural attenuation processes.
Distinguish between different degradation mechanisms: Different degradation pathways (e.g., aerobic vs. anaerobic biodegradation, photochemical oxidation) can result in different isotopic fractionation patterns. nih.govresearchgate.net By analyzing both carbon and hydrogen isotopes (a dual-isotope approach), it may be possible to differentiate between various transformation processes. uab.cat
Interactive Data Table: General Isotopic Fractionation Trends for Alkanes
| Process | Isotopic Shift in Residual Compound | Typical Enrichment Factor (εC) |
| Aerobic Biodegradation | Enrichment in ¹³C and ²H | -1‰ to -5‰ |
| Anaerobic Biodegradation | Enrichment in ¹³C and ²H | -2‰ to -8‰ |
| Photochemical Oxidation | Enrichment in ¹³C and ²H | Varies depending on specific reaction |
Note: The enrichment factors (ε) are typically negative, indicating that the residual compound becomes enriched in the heavier isotope.
Predictive Environmental Fate Modeling for Branched Alkanes
Predictive models are essential tools for assessing the environmental fate and potential risks of chemical compounds like this compound. These models use the physicochemical properties of a substance and information about the receiving environment to simulate its distribution, transport, and transformation over time.
For branched alkanes, various types of models can be employed:
Multimedia Fugacity Models: These models, such as the Equilibrium Criterion (EQC) model, predict the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota) based on its fugacity capacity in each phase. researchgate.net This allows for an estimation of the likely environmental distribution of this compound following its release.
Atmospheric Transport and Chemistry Models: Models like GEOS-Chem can be used to simulate the atmospheric transport, chemical transformation, and deposition of volatile organic compounds, including branched alkanes. rsc.org These models incorporate detailed atmospheric chemistry mechanisms to predict the formation of secondary pollutants and the ultimate fate of the parent compound.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are used to predict the properties and behavior of chemicals based on their molecular structure. researchgate.net As mentioned earlier, EPI Suite™ is a widely used QSAR-based tool for estimating physicochemical properties and environmental fate parameters, such as atmospheric half-life and biodegradation potential. omicsonline.orgepa.gov These models are particularly useful when experimental data for a specific compound are limited.
The accuracy of these predictive models for branched alkanes like this compound depends on the quality of the input data and the robustness of the underlying algorithms. The complex structure of branched alkanes can sometimes pose a challenge for QSAR models, and their predictions should be interpreted with an understanding of their inherent uncertainties.
Advanced Applications and Process Engineering Research Involving 2,2,7 Trimethyldecane
Component in Surrogate Fuel Blends for Advanced Combustion Research
Complex real-world fuels like jet fuel and diesel are mixtures of thousands of different hydrocarbons. To make combustion modeling computationally feasible, researchers develop simpler "surrogate" fuels composed of a few well-characterized components that replicate the physical and chemical properties of the real fuel. acs.org Highly branched alkanes are essential components of these surrogates, representing the iso-alkane fraction of petroleum-derived and synthetic fuels.
Combustion kinetic models involve vast networks of chemical reactions to simulate the fuel oxidation process. An isomer of the subject compound, 2,6,8-trimethyldecane, has been identified as a component in certain Alcohol-to-Jet (ATJ) fuels, which are composed almost entirely of highly-branched alkanes. osti.gov
Developing accurate kinetic models for these molecules is a significant research challenge. Comprehensive models for 2-methylalkanes (the class to which 2,2,7-trimethyldecane belongs) have been developed that include thousands of chemical species and tens of thousands of reactions to describe the gas-phase chemical reactions over a wide range of carbon numbers (C7 to C20). researchgate.net These detailed mechanisms are crucial for accurately predicting combustion phenomena like ignition delay and species formation. researchgate.net The goal is to create compact yet robust multi-component reaction mechanisms that can model the behavior of n-alkanes, iso-alkanes, cyclo-alkanes, and aromatics found in real fuels. nih.gov
Table 2: Example Composition of a Highly Branched Alcohol-to-Jet (ATJ) Fuel
| Component | IUPAC Name | Molecular Formula | Mole % |
|---|---|---|---|
| iso-dodecane | 2,2,4,6,6-pentamethylheptane | iC12H26 | 89.7% |
| iso-tridecane | 2,6,8-trimethyldecane | iC13H28 | 5.6% |
| iso-nonane | 2,2,4,4-tetramethylpentane | iC9H20 | 2.6% |
| iso-hexadecane | 2,2,4,4,6,8,8-heptamethylnonane | iC16H34 | 2.1% |
Source: Data adapted from a study on the oxidation of an iso-paraffinic ATJ fuel. osti.gov
Utilization as Certified Reference Standards in Analytical Chemistry
In analytical chemistry, Certified Reference Materials (CRMs) are indispensable tools for ensuring the quality and validity of measurement results. iaea.org A CRM is a standard that has been characterized for one or more properties with a high degree of accuracy and traceability. iaea.orgsigmaaldrich.com
While this compound itself is not broadly listed as a CRM, its isomers and similar branched alkanes are. For example, 2,2,6-trimethyldecane (B15348671) is sold as a high-quality reference standard. aquigenbio.com Such standards are essential for a variety of critical applications in analytical laboratories. iaea.orgaquigenbio.com Their primary uses include the calibration of analytical instruments like gas chromatographs (GC), the validation of new analytical methods, and for ongoing quality control (QC) to ensure a measurement system is performing correctly. sigmaaldrich.comaquigenbio.com
The use of CRMs is recommended by international organizations to establish the traceability of measurement results, which is fundamental for regulatory compliance and ensuring that data from different laboratories are comparable. iaea.orgeuropa.eu These standards are used across numerous fields, including environmental analysis, food and beverage testing, and pharmaceutical research. sigmaaldrich.com
Table 3: Applications of Certified Reference Materials in Analytical Chemistry
| Application | Description | Purpose |
|---|---|---|
| Instrument Calibration | Using a standard with a known concentration or property to create a calibration curve for an instrument (e.g., GC, HPLC). iaea.org | To quantify the amount of an analyte in an unknown sample. |
| Method Validation | Assessing the performance of a new or modified analytical procedure to ensure it is fit for its intended purpose. iaea.orgaquigenbio.com | To confirm accuracy, precision, linearity, and other performance characteristics. |
| Quality Control (QC) | Regularly analyzing a QC material to monitor the performance of a measurement process. aquigenbio.com | To ensure the reliability of routine testing and detect any deviations in performance. |
| Establishing Traceability | Linking a measurement result back to a national or international standard through an unbroken chain of comparisons. iaea.org | To ensure comparability and validity of results across different times and locations. |
Source: Information compiled from general descriptions of CRM applications. iaea.orgsigmaaldrich.comaquigenbio.com
Research on this compound in Polymer Science and Materials Engineering (e.g., as a monomer or structural element)
The use of specific branched alkanes, such as this compound, in polymer science is not extensively documented in mainstream research. The fundamental building blocks for most common polymers are typically monomers with reactive functional groups (like double bonds or hydroxyl groups) that can undergo polymerization reactions. um.edu.mted.ac.uk Saturated hydrocarbons, including highly branched alkanes like this compound, lack such reactive sites, making them unsuitable for direct use as monomers in conventional addition or condensation polymerization processes. fq.edu.uy
Research in polymer science and materials engineering generally focuses on the macromolecules themselves, their synthesis, properties, and applications. exponent.com While alkanes can be used as solvents or plasticizers in polymer production, specific research highlighting this compound in these roles is not prominent. The primary focus of materials science is often on engineering new materials with desired properties, and the choice of even minor components is critical. quizlet.com
However, the study of highly branched alkanes is relevant to the broader field of materials, particularly in areas like lubricants and specialty fluids, where properties such as viscosity, thermal stability, and low reactivity are paramount. The intricate branching of this compound influences its physical properties, which could be of interest for creating complex fluid mixtures with tailored characteristics.
Contributions to Solvent Design and Process Intensification in Green Chemistry Initiatives
In the context of green chemistry, the design of environmentally benign solvents and the intensification of chemical processes to reduce waste and energy consumption are critical goals. Alkanes, being non-polar and water-insoluble, have a long history of use as industrial solvents. ontosight.aieuropa.eu The push towards greener processes involves finding solvents with better performance, lower toxicity, and improved recyclability.
Process intensification aims to develop smaller, more efficient, and safer chemical processes. This often involves novel reactor designs and the use of highly selective catalysts. ncsu.edu The study of complex reaction mixtures, such as those from isobutane/2-butene alkylation, is crucial for optimizing fuel production and other petrochemical processes. In such studies, various isomers of trimethyldecane have been identified as products, demonstrating the relevance of understanding their formation and behavior. mdpi.com
While direct research on this compound for solvent design or process intensification is limited, its properties as a branched alkane are pertinent. For instance, understanding the behavior of various trimethyldecane isomers helps in designing separation processes and analyzing complex hydrocarbon streams from industrial effluents. acs.org The identification of compounds like 2,6,7-trimethyldecane (B1211635) in the volatile profiles of food products also points to the analytical chemistry challenges that process engineering must address. mdpi.com
The table below summarizes the identification of various trimethyldecane isomers in different research contexts, illustrating the type of complex mixtures where these compounds are found.
| Isomer | Research Context | Reference |
| 2,2,4-Trimethyldecane | Identified in isobutane/2-butene alkylation products. | mdpi.com |
| 2,3,5-Trimethyldecane | Identified in industrial post-oxidative effluents. | acs.org |
| 2,3,7-Trimethyldecane | Used as a reference compound in gas chromatography. | nist.gov |
| 2,5,6-Trimethyldecane | Identified as a volatile organic compound from fungi. | |
| 2,6,7-Trimethyldecane | Identified in volatile profiles of extra virgin olive oils. | mdpi.com |
This data underscores that while this compound itself is not the subject of extensive focused research in these advanced applications, the broader family of trimethyldecane isomers is actively studied in contexts relevant to process engineering and analytical chemistry.
Emerging Research Directions and Future Outlook for 2,2,7 Trimethyldecane Studies
Nanotechnology Applications and Interfacial Phenomena with Branched Hydrocarbons
The foray of nanotechnology into the chemical and energy sectors opens new avenues for utilizing specific hydrocarbon isomers. The unique structural characteristics of 2,2,7-Trimethyldecane, particularly its branched nature, are predicted to significantly influence its behavior at the nanoscale, making it a compound of interest for advanced applications.
Detailed Research Findings: The interfacial properties of hydrocarbons are critical in nanotechnology, governing the stability of nano-emulsions, the efficiency of nano-lubricants, and the performance of materials in confined nano-spaces. Research on branched alkanes demonstrates that their molecular architecture prevents the dense packing observed with linear alkanes. This structural hindrance affects tail-tail interactions and steric effects at interfaces, which can be advantageous in certain applications. For instance, the branching in hydrocarbon surfactants has been shown to increase their efficiency at carbon dioxide-water interfaces by increasing hydrophobicity and tail solvation.
The future application of this compound in nanotechnology could leverage these properties. In nano-lubrication, its branched structure could provide a robust, shear-stable lubricating film between moving parts at the nanoscale. In the formulation of advanced fuels, its presence could influence droplet formation and combustion characteristics in nano-emulsions. Computational modeling and molecular dynamics simulations are becoming crucial tools for predicting these interfacial properties, offering a pathway to design and screen hydrocarbon isomers like this compound for specific nanotechnological functions.
Potential Nanotechnology Roles for Branched Hydrocarbons
| Application Area | Role of Branched Structure (e.g., this compound) | Governing Principle | Potential Benefit |
|---|---|---|---|
| Nano-lubricants | Forms a stable, shear-resistant molecular film. | Steric hindrance from methyl branches prevents easy displacement under pressure. | Reduced friction and wear in nano-electromechanical systems (NEMS). |
| Nano-emulsions (Advanced Fuels) | Acts as a co-surfactant or oil phase component influencing droplet stability. | Interfacial tension modification due to molecular shape. | Enhanced fuel stability and controlled combustion properties. |
| Phase-Change Materials (Thermal Management) | Component in nano-encapsulated materials for thermal energy storage. | Specific melting/freezing points of isomers can be tailored. | Improved heat dissipation in microelectronics. |
Sustainable and Bio-Derived Synthesis Routes for Trimethyldecane Isomers
The imperative for green chemistry is driving a shift away from traditional petrochemical synthesis toward sustainable and bio-derived pathways. The production of highly branched alkanes, essential for high-octane gasoline, is a key focus of this research. Developing biocatalytic and chemo-catalytic routes to produce specific isomers like this compound from renewable feedstocks is a significant future goal.
Detailed Research Findings: Current research focuses on converting biomass-derived feedstocks, such as fatty acids and lignocellulose, into fuel-grade hydrocarbons. One promising approach involves using engineered microorganisms or isolated enzymes to produce hydrocarbon precursors. For instance, fatty acid peroxygenases have emerged as potential biocatalysts for hydrocarbon biosynthesis. Enzyme engineering and directed evolution are being employed to improve the efficiency and selectivity of these biocatalysts, potentially enabling the targeted synthesis of specific branched structures.
Chemo-catalytic methods are also being explored, using multifunctional zeolite-supported catalysts to convert waste fats, oils, and greases into sustainable aviation fuel in a one-pot process. These catalysts can be designed to promote isomerization reactions, leading to a higher proportion of branched alkanes. Future research will likely focus on refining these catalytic systems to gain precise control over the isomerization process, allowing for the selective synthesis of desired trimethyldecane isomers from bio-based resources.
Integration of Artificial Intelligence and Machine Learning in Hydrocarbon Research and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by dramatically accelerating the discovery and optimization of molecules and processes. For a specific compound like this compound, these computational tools offer a powerful way to predict its properties and optimize its synthesis without exhaustive and costly experimentation.
Detailed Research Findings: Machine learning models, particularly quantitative structure-property relationship (QSPR) models, can accurately predict the physicochemical properties of hydrocarbons based solely on their molecular structure. Researchers have successfully developed ML models to estimate properties such as boiling point, density, viscosity, and heat capacity for large databases of hydrocarbons. These models can effectively distinguish between isomers, making them highly suitable for studying specific branched alkanes. For instance, an AI model can be trained on a dataset of known hydrocarbons to predict the flashpoint or cetane number of this compound, providing crucial data for its evaluation as a fuel component.
Beyond property prediction, AI is also being used to optimize chemical synthesis. AI algorithms can analyze vast reaction datasets to identify the most efficient synthetic routes and optimal reaction conditions (e.g., temperature, pressure, catalyst) to maximize the yield of a target molecule like this compound. This data-driven approach significantly reduces development time and waste, aligning with the principles of green chemistry.
AI/ML Applications in this compound Research
| AI/ML Application | Methodology | Input Data | Predicted Output for this compound |
|---|---|---|---|
| Property Prediction | Quantitative Structure-Property Relationship (QSPR), Neural Networks | Molecular structure (SMILES, InChI) | Boiling point, viscosity, density, flashpoint, etc. |
| Synthesis Optimization | Retrosynthetic Analysis, Bayesian Optimization | Known chemical reactions, experimental conditions | Optimal catalysts, temperatures, and pressures for synthesis. |
| High-Throughput Screening | XGBoost, Ridge CV Models | Large molecular databases | Identification as a potential high-performance fuel or lubricant. |
Development of Novel Spectroscopic Probes for In Situ Analysis of this compound
Understanding and controlling chemical processes requires the ability to monitor reactions in real-time. The development of novel spectroscopic probes for the in situ analysis of specific hydrocarbon isomers is a critical area of emerging research. Such tools would enable precise tracking of the formation and consumption of this compound during synthesis or its behavior within complex fuel mixtures.
Detailed Research Findings: Traditional analytical techniques like gas chromatography are powerful but typically require offline sample extraction. Recent advancements in nuclear magnetic resonance (NMR) spectroscopy are paving the way for real-time, in situ characterization. Specifically, 2D double-quantum filtered correlation spectroscopy (DQF-COSY) NMR has been demonstrated as an effective method for determining the composition of linear and branched alkanes within porous media, such as inside a catalyst during a reaction.
This technique can retain high-resolution information even in complex environments and can be used to quantify the relative amounts of different types of branched structures. The future direction of this research involves enhancing the selectivity of these methods to distinguish between closely related isomers, such as the different trimethyldecane isomers. By refining pulse sequences and combining NMR data with computational analysis, it may become possible to develop a spectroscopic "probe" that can uniquely identify and quantify this compound in situ, providing invaluable insights for process optimization and quality control. Other advanced spectroscopic methods, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, also offer potential for identifying the unique spectral fingerprints of such molecules.
Interdisciplinary Research Synergies in Hydrocarbon Science and Engineering
The future of hydrocarbon research, including the specialized study of compounds like this compound, hinges on the convergence of multiple scientific and engineering disciplines. Addressing complex challenges in energy, materials, and sustainability requires a holistic approach that integrates fundamental chemistry with process engineering, computational science, and materials science.
Detailed Research Findings: The development of advanced fuels and lubricants provides a clear example of this synergy. Chemists may synthesize novel branched hydrocarbons, but it is the collaboration with mechanical engineers that allows for the testing of these compounds in engine systems to evaluate their performance and combustion characteristics. Research into fuel-lubricant interactions, for example, is inherently interdisciplinary, as unburned fuel components can significantly alter the properties and performance of engine oil.
Computational chemists and data scientists using AI can predict promising candidate molecules, which can then be synthesized by organic chemists and evaluated by materials scientists for specific applications. Biocatalysis research combines molecular biology, enzymology, and chemical engineering to create sustainable production pathways. The continued study of this compound will benefit from this collaborative model, where its synthesis, physical properties, and ultimate application are examined not in isolation, but as part of a complex, integrated system. This interdisciplinary approach is essential for translating fundamental molecular insights into real-world technological innovations.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for structural confirmation of 2,2,7-Trimethyldecane, and how are branching positions resolved?
- Methodology : Use <sup>13</sup>C NMR to identify quaternary carbons at positions 2 and 7. DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate CH, CH2, and CH3 groups. Compare fragmentation patterns in GC-MS with NIST reference data (e.g., m/z 184.36 for molecular ion) . For isomer differentiation, analyze retention indices in gas chromatography using nonpolar stationary phases .
Q. How is this compound synthesized, and what purity validation steps are recommended?
- Methodology : Synthesize via alkylation of decane derivatives using methyl halides and Friedel-Crafts catalysts. Purify via fractional distillation under reduced pressure. Validate purity using HPLC with refractive index detection (≥99% purity threshold). Confirm absence of isomers (e.g., 2,3,7-trimethyldecane) via comparative <sup>1</sup>H NMR .
Q. What role does this compound serve in environmental chemistry research?
- Methodology : Acts as a model compound for studying branched alkane degradation in soil microbiota. Use isotopic labeling (<sup>13</sup>C at methyl branches) to track biodegradation pathways via LC-MS/MS. Compare degradation rates with linear alkanes to assess steric hindrance effects .
Advanced Research Questions
Q. How can contradictions in reported CAS numbers (e.g., 62238-13-5 vs. 62237-99-4) for this compound be resolved?
- Methodology : Cross-reference NIST Chemistry WebBook (CAS 62238-13-5 for 2,3,7-isomer) and EPA EDD (CAS 62237-99-4 for 2,2,7-isomer). Synthesize both isomers independently and compare spectral data (NMR, IR) with literature. Publish corrected data in peer-reviewed journals to update registries .
Q. What experimental designs elucidate the impact of branching on thermodynamic properties?
- Methodology : Conduct molecular dynamics simulations to calculate enthalpy of vaporization (ΔHvap) and compare with empirical data from differential scanning calorimetry. Correlate branching symmetry (2,2,7 vs. 2,2,4 isomers) with boiling point deviations. Use Hansen solubility parameters to predict solvent interactions .
Q. How do steric effects in this compound influence its reactivity in catalytic cracking?
- Methodology : Perform microreactor studies with zeolite catalysts under controlled temperatures (300–500°C). Monitor product distribution (e.g., alkenes, shorter alkanes) via GC-MS. Compare with linear decane to quantify branching-induced rate suppression. Apply Eyring equation to model activation energy changes .
Q. What strategies address inconsistencies in chromatographic retention data across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
